

Application Notes: Long-Term Preservation of Biological Samples

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Germall plus

Cat. No.: B13738840

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

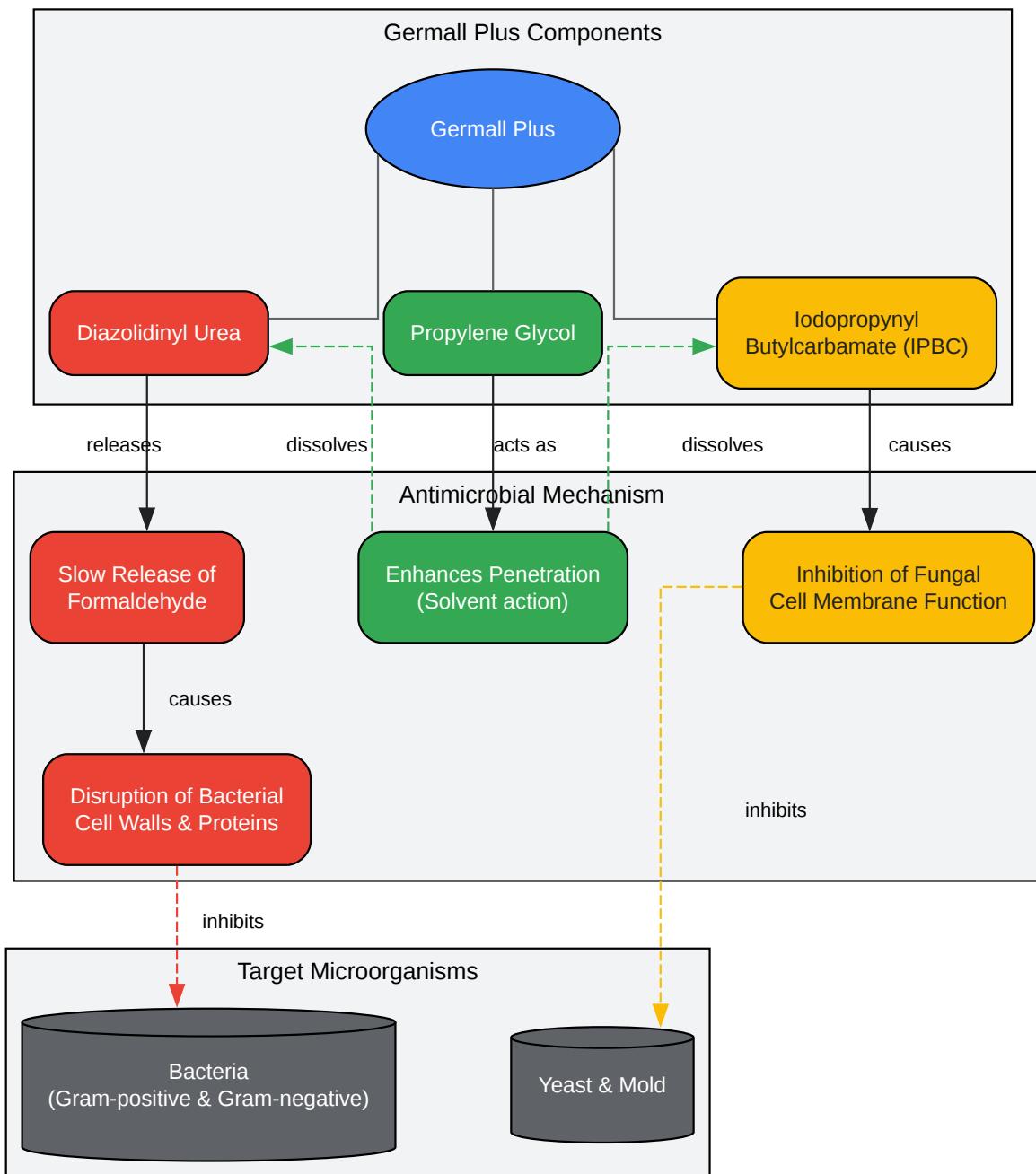
Introduction

The long-term preservation of biological samples is a cornerstone of biomedical research and drug development, ensuring the integrity of tissues, cells, and macromolecules for future analysis. This document provides a detailed overview of established methodologies for sample preservation. While the preservative "Germall Plus" was considered, a thorough review of scientific literature indicates its application is confined to the cosmetics industry. There are no validated protocols or evidence to support its use for preserving biological samples for research purposes. The use of a non-validated preservative can introduce significant artifacts and compromise experimental outcomes.

This document will, therefore, focus on standard, validated protocols widely accepted in the scientific community for the preservation of various biological samples.

Section 1: Understanding Germall Plus

Germall Plus is a broad-spectrum antimicrobial preservative system primarily used in water-based cosmetic and personal care formulations to prevent the growth of bacteria, yeast, and mold.[1][2][3]


Composition and Properties

Germall Plus is a synergistic blend of active ingredients dissolved in a propylene glycol base. [1][4] Its key components and properties are summarized in the table below.

Property	Description
INCI Name	Propylene Glycol (and) Diazolidinyl Urea (and) Iodopropynyl Butylcarbamate
Appearance	Clear, viscous liquid[4][5]
Key Components	Diazolidinyl Urea (DU): ~39.6%, Iodopropynyl Butylcarbamate (IPBC): ~0.5%, Propylene Glycol: ~59.9%[4]
Mechanism of Action	DU acts as a formaldehyde-releaser, disrupting microbial cell walls.[5] IPBC is a potent fungicide that inhibits mold and yeast growth.[5]
Effective pH Range	3.0 - 8.0[1][6][7]
Recommended Use Level	0.1% - 0.5% in finished cosmetic products[4]
Solubility	Water-soluble[4][5]
Temperature Stability	Heat sensitive; should be added to formulations below 50°C (122°F)[2][6]

Mechanism of Action

The preservative action of **Germall Plus** is based on the synergistic activity of its components, which provides broad-spectrum protection against microbial contamination.[1]

[Click to download full resolution via product page](#)**Mechanism of action for Germall Plus.**

Application Warning for Research Samples

Germall Plus is not intended or validated for the preservation of biological samples for research or diagnostic analysis. Its components, particularly the formaldehyde-releasing Diazolidinyl Urea, can cause irreversible molecular changes, such as protein and nucleic acid cross-linking. This would interfere with most downstream applications, including histology, immunohistochemistry (IHC), Western blotting, PCR, and sequencing, rendering the samples unusable for scientific investigation.

Section 2: Standard Protocols for Tissue Preservation

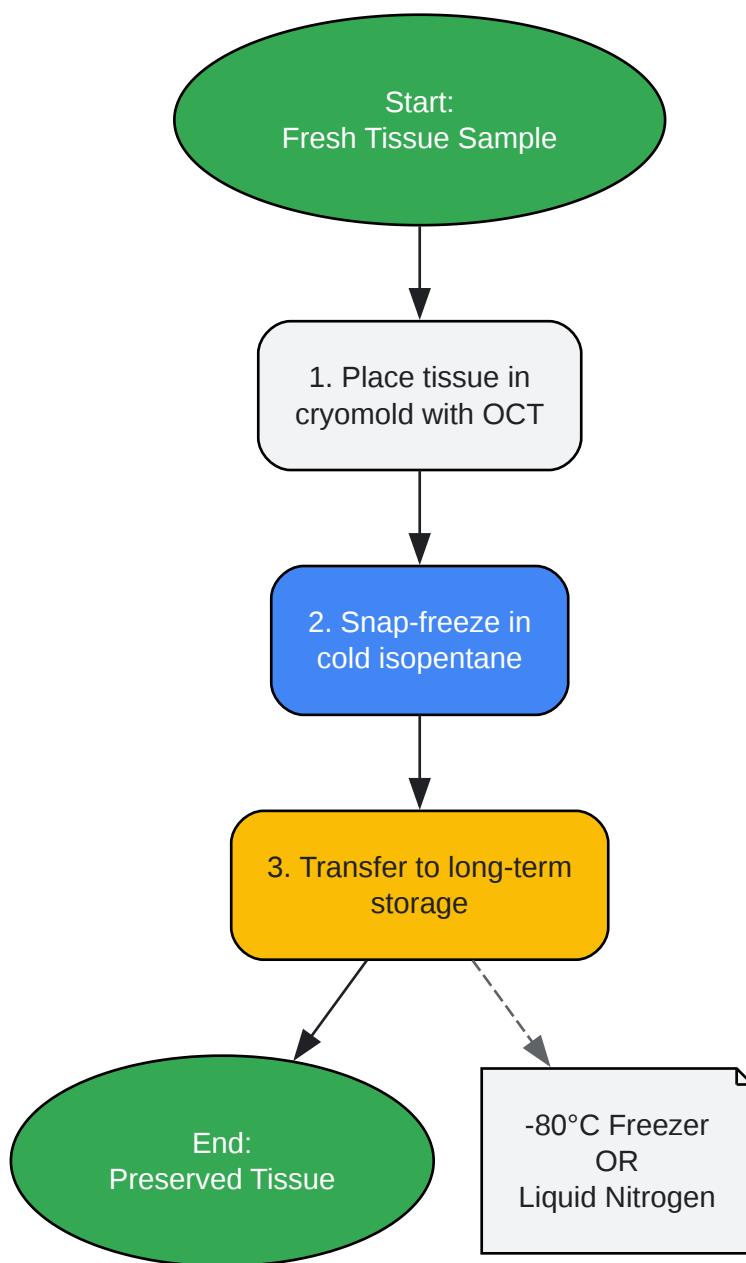
The choice of tissue preservation method depends on the intended downstream analysis.[\[8\]](#)

Formalin-Fixed, Paraffin-Embedded (FFPE) Tissues

This method is the gold standard for histological and pathological analysis, as it preserves tissue architecture excellently.

Protocol:

- Fixation: Immediately immerse freshly excised tissue (not exceeding 3-4 mm in thickness) in 10% Neutral Buffered Formalin (NBF).[\[9\]](#)[\[10\]](#) The volume of fixative should be at least 10-20 times the volume of the tissue.
- Duration: Fixation time is typically 6-24 hours at room temperature.[\[10\]](#)
- Dehydration: Transfer the fixed tissue through a series of graded ethanol solutions (e.g., 70%, 80%, 95%, 100%) to remove water.[\[8\]](#)
- Clearing: Replace ethanol with a clearing agent, such as xylene.
- Infiltration & Embedding: Infiltrate the tissue with molten paraffin wax and then embed it in a paraffin block.
- Storage: FFPE blocks can be stored at room temperature in a dry, dark place for decades.


Parameter	Specification
Fixative	10% Neutral Buffered Formalin (NBF)
Tissue Thickness	< 4 mm
Fixative Volume	10-20x tissue volume
Fixation Time	6 - 24 hours
Storage Temp.	Room Temperature (for paraffin blocks)

Cryopreservation (Freezing) of Tissues

Freezing is the preferred method for preserving nucleic acids (DNA/RNA) and proteins in their native state for molecular studies.

Protocol:

- Preparation: Place the fresh tissue into a cryomold.
- Embedding: Cover the tissue with Optimal Cutting Temperature (OCT) compound.[\[10\]](#)
- Freezing: Snap-freeze the block by immersing it in isopentane cooled by liquid nitrogen or on dry ice.[\[10\]](#) Direct immersion in liquid nitrogen can cause freezing artifacts.
- Storage: Store the frozen blocks at -80°C or in liquid nitrogen (-196°C) for long-term preservation.[\[10\]](#)[\[11\]](#)

[Click to download full resolution via product page](#)

Workflow for tissue cryopreservation.

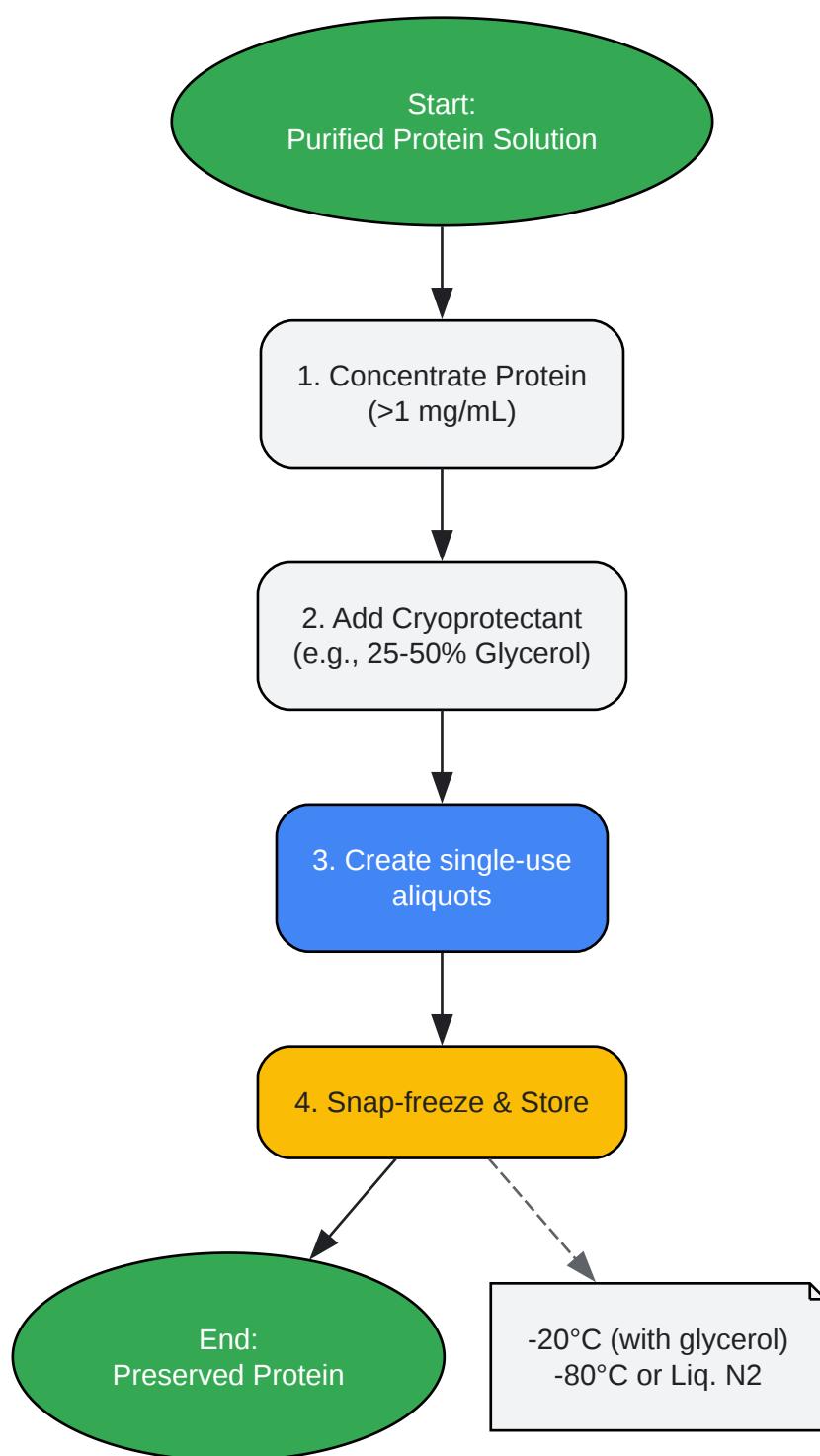
Section 3: Standard Protocols for Cell Preservation

Cryopreservation is the standard method for the long-term storage of viable cell lines.[\[12\]](#)

Protocol:

- Cell Harvest: Harvest cells during the log phase of growth with high viability (>90%).[\[13\]](#)

- Cell Count: Perform a cell count and viability assessment (e.g., using Trypan Blue).
- Centrifugation: Pellet the cells by centrifuging at a low speed (e.g., 200-300 x g) for 5 minutes.
- Resuspension: Gently resuspend the cell pellet in a pre-chilled, sterile cryopreservation medium. A typical medium consists of a complete growth medium with 5-10% Dimethyl Sulfoxide (DMSO) and an increased concentration of fetal bovine serum (e.g., 20%).[\[13\]](#)[\[14\]](#)
- Aliquoting: Dispense the cell suspension into sterile cryogenic vials (e.g., 1-2 million cells/mL).[\[13\]](#)
- Controlled Freezing: Place the vials in a controlled-rate freezing container (e.g., Mr. Frosty) that provides a cooling rate of approximately -1°C per minute. Place the container in a -80°C freezer overnight.[\[12\]](#)[\[13\]](#)[\[14\]](#)
- Long-Term Storage: Transfer the frozen vials to the vapor phase of a liquid nitrogen freezer (-135°C to -196°C) for long-term storage.[\[12\]](#)[\[14\]](#)


Parameter	Specification
Cryoprotectant	5-10% DMSO (sterile)
Cell Density	1-2 x 10 ⁶ cells/mL
Cooling Rate	-1°C per minute
Short-term Storage	-80°C (up to one week)
Long-term Storage	Liquid Nitrogen (vapor phase) (< -130°C) [15]

Section 4: Standard Protocols for Protein Preservation

Protein stability depends on various factors, including temperature, concentration, and buffer composition.[\[16\]](#)

Protocol:

- Concentration: Whenever possible, concentrate purified proteins to at least 1 mg/mL to reduce losses due to binding to storage tubes.[17][18]
- Additives:
 - Cryoprotectants: Add sterile glycerol to a final concentration of 25-50% (v/v) for storage at -20°C. This prevents the formation of damaging ice crystals.[16][17][18]
 - Protease Inhibitors: Add a protease inhibitor cocktail to prevent degradation, especially in less pure samples.[16]
- Aliquoting: Dispense the protein solution into single-use aliquots to avoid repeated freeze-thaw cycles, which can denature proteins.[18][19]
- Freezing & Storage:
 - -20°C: For short to medium-term storage (weeks to months), especially with glycerol.[17]
 - -80°C or Liquid Nitrogen: For long-term storage (months to years), snap-freeze the aliquots in liquid nitrogen before transferring them to the freezer.[17][19][20]

[Click to download full resolution via product page](#)

Workflow for protein preservation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [beurre.ua](#) [beurre.ua]
- 2. [wholesalesuppliesplus.com](#) [wholesalesuppliesplus.com]
- 3. [oryskincare.com](#) [oryskincare.com]
- 4. [humblebeeandme.com](#) [humblebeeandme.com]
- 5. [cosmeticpharmacy.pk](#) [cosmeticpharmacy.pk]
- 6. [formulatorsampleshop.com](#) [formulatorsampleshop.com]
- 7. [ashland.com](#) [ashland.com]
- 8. Tips on Preserving Tissue — Research — Department of Plant Science [plantscience.psu.edu]
- 9. Fixation & Tissue Processing Protocol [protocols.io]
- 10. Tissue Processing Reference Materials | Pathology [medicine.yale.edu]
- 11. [biorxiv.org](#) [biorxiv.org]
- 12. [stemcell.com](#) [stemcell.com]
- 13. [med.virginia.edu](#) [med.virginia.edu]
- 14. [youtube.com](#) [youtube.com]
- 15. [atcc.org](#) [atcc.org]
- 16. [documents.thermofisher.com](#) [documents.thermofisher.com]
- 17. [info.gbiosciences.com](#) [info.gbiosciences.com]
- 18. [bitesizebio.com](#) [bitesizebio.com]
- 19. [researchgate.net](#) [researchgate.net]
- 20. [researchgate.net](#) [researchgate.net]
- To cite this document: BenchChem. [Application Notes: Long-Term Preservation of Biological Samples]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b13738840#long-term-preservation-of-biological-samples-with-germall-plus>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com